molecular formula C23H32Cl2N8O2 B10825129 2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride

2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride

Cat. No.: B10825129
M. Wt: 523.5 g/mol
InChI Key: PJKRNPPUSQSCHN-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for BI-8668 are not explicitly detailed in the available literature. it is known that BI-8668 is structurally distinct from amiloride-derived compounds, suggesting a unique synthetic pathway . Industrial production methods for BI-8668 would likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

BI-8668 primarily functions as an inhibitor of the epithelial sodium channel. The types of reactions it undergoes are not extensively documented, but its primary mode of action involves binding to the sodium channel and inhibiting its function . Common reagents and conditions used in these reactions would include those that facilitate the binding of BI-8668 to the sodium channel, such as specific buffer solutions and physiological conditions that mimic the cellular environment. The major product formed from these reactions is the inhibited sodium channel, which results in reduced sodium transport across the epithelial membrane .

Properties

Molecular Formula

C23H32Cl2N8O2

Molecular Weight

523.5 g/mol

IUPAC Name

2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide;chloride

InChI

InChI=1S/C23H31ClN8O2.ClH/c1-6-31-16-9-8-15(23(34)30(5)11-10-29(3)4)12-17(16)32(7-2)19(31)14-27-22(33)20-21(25)26-13-18(24)28-20;/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H2-,25,26,27,33);1H

InChI Key

PJKRNPPUSQSCHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)N(C)CCN(C)C)[N+](=C1CNC(=O)C3=NC(=CN=C3N)Cl)CC.[Cl-]

Origin of Product

United States

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